Yttrium (90Y) anditixafortide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium (90Y) anditixafortide is a radiopharmaceutical compound used primarily in the treatment of cancers, particularly those expressing the CXCR4 receptor. It is a therapeutic analogue of 68Ga-Pentixafor and has shown promising results in treating metastasized tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium (90Y) is produced by the nuclear decay of strontium-90, which has a half-life of nearly 29 years. The strontium-90 decays, and chemical high-purity separation is used to isolate yttrium-90 before precipitation . The yttrium-90 is then conjugated with anditixafortide, a ligand that targets the CXCR4 receptor.
Industrial Production Methods: The production of yttrium (90Y) involves neutron activation of natural yttrium targets in a nuclear research reactor. This method ensures a high yield of yttrium-90, which is then used in the formulation of radiopharmaceuticals .
Chemical Reactions Analysis
Types of Reactions: Yttrium (90Y) anditixafortide undergoes beta decay, emitting beta particles that cause localized damage to cancer cells. The compound does not undergo typical chemical reactions like oxidation or reduction due to its radioactive nature .
Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is strontium-90. The conditions required for the production include a nuclear reactor for neutron activation and facilities for high-purity chemical separation .
Major Products Formed: The major product formed from the decay of yttrium-90 is zirconium-90, which is stable and non-radioactive .
Scientific Research Applications
Yttrium (90Y) anditixafortide has several applications in scientific research, particularly in the field of medicine. It is used in the treatment of multiple myeloma and other cancers expressing the CXCR4 receptor . Clinical trials have shown its efficacy in treating hepatocellular carcinoma and other liver cancers . Additionally, it is being studied for its potential in combination with immunotherapy to enhance treatment response rates .
Mechanism of Action
Yttrium (90Y) anditixafortide targets the CXCR4 receptor, which is overexpressed in various cancers. The compound binds to the receptor and delivers beta radiation directly to the cancer cells, causing localized damage and cell death . This targeted approach minimizes damage to surrounding healthy tissues.
Comparison with Similar Compounds
Similar Compounds:
- 177Lu-Pentixather
- 68Ga-Pentixafor
Uniqueness: Yttrium (90Y) anditixafortide is unique due to its high-energy beta emissions, which provide effective localized treatment of tumors. It has shown superiority over 177Lu-Pentixather in treating multiple myeloma . The compound’s ability to target the CXCR4 receptor makes it highly specific for certain types of cancer, enhancing its therapeutic efficacy .
Properties
CAS No. |
2523043-21-0 |
---|---|
Molecular Formula |
C60H76IN14O14Y |
Molecular Weight |
1434.1 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+) |
InChI |
InChI=1S/C60H79IN14O14.Y/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40;/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65);/q;+3/p-3/t45-,46-,47+,48+;/m0./s1/i;1+1 |
InChI Key |
OCTDAUASUALIGQ-RZPZBEGWSA-K |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[90Y+3] |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.